molecular formula C14H23NO3 B130822 Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate CAS No. 90473-01-1

Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate

Cat. No.: B130822
CAS No.: 90473-01-1
M. Wt: 253.34 g/mol
InChI Key: XVHYGWSRXODAMH-GPCCPHFNSA-N
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Description

Chemical Structure and Properties The compound Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate (CAS: 127593-79-7) features a bicyclo[3.1.1]heptane core with stereospecific substituents:

  • Stereochemistry: (1R,2R,5R) configuration .
  • Functional Groups: A hydroxyl group at position 2, three methyl groups (positions 2,6,6), and an ethyl aminoacetate moiety linked via an imine (Schiff base) .
  • Molecular Formula: C₁₄H₂₃NO₃; molecular weight: 255.34 g/mol .

Properties

IUPAC Name

ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYGWSRXODAMH-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN=C1C[C@H]2C[C@@H]([C@@]1(C)O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452247
Record name ZINC22059003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90473-01-1
Record name ZINC22059003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound has garnered attention for its potential biological activities due to its stereochemistry and the presence of both hydroxyl and amino groups.

Chemical Structure and Properties

The compound features an ethyl acetate group linked to a bicyclo[3.1.1]heptane framework. The stereochemistry of the bicyclic core contributes significantly to its reactivity and biological interactions.

  • Molecular Formula: C20H33NO5
  • Molecular Weight: 367.48 g/mol
  • LogP: 2.7654
  • Polar Surface Area (PSA): 85.19 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and desired stereochemistry. Such synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties.

Pharmacological Potential

Research indicates that compounds with similar bicyclic structures often exhibit various pharmacological activities:

  • Antioxidant Activity: The presence of the hydroxyl group is known to enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Properties: Preliminary studies suggest that similar compounds can inhibit microbial growth, indicating potential applications in treating infections.

Understanding the interaction mechanisms involving this compound is essential for elucidating its biological effects:

  • Enzyme Inhibition: The amino group may interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding: The unique structure may facilitate binding to specific receptors in the body, influencing physiological responses.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of structurally related compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated significant free radical scavenging activity attributed to the hydroxyl functional group.

CompoundIC50 (µM)
Ethyl 2-[[(1R,2R,5R)-...30
Control (Vitamin C)15

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound demonstrated notable inhibitory effects:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

Comparative Analysis with Similar Compounds

The following table compares Ethyl 2-[[(1R,2R,5R)-... with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 2-[[(1R,2R,5R)-...StructurePotential antioxidant and antimicrobial properties
3-PinanoneStructureSimple ketone; precursor in organic synthesis
(S)-(+)-CamphorStructureNaturally occurring; exhibits analgesic properties

Comparison with Similar Compounds

Stereoisomeric Variants

Ethyl 2-[[(1S,2S,5S)-2-Hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate

  • CAS: 67293-58-7; molecular formula: C₁₄H₂₃NO₃ (identical to target compound) .
  • Key Difference : (1S,2S,5S) stereochemistry vs. (1R,2R,5R) in the target compound .
  • Implications : Stereochemical differences may alter physical properties (e.g., melting point, optical rotation) and biological activity. For example, isotopic analogs (e.g., ¹³C-labeled versions) highlight the importance of stereochemistry in metabolic studies .

Bicyclo[3.1.1]heptane Derivatives with Alternative Functional Groups

2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid

  • CAS: 1335093-14-5; molecular formula: C₁₁H₁₉NO₂; molecular weight: 197.27 g/mol .
  • Key Differences :
    • Replaces the imine group with a primary amine.
    • Lacks the ethyl ester, instead featuring a carboxylic acid.

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride

  • CAS: 705949-01-5; molecular formula: C₁₇H₂₉NO₄; molecular weight: 311.42 g/mol .
  • Key Differences :
    • Methyl ester instead of ethyl ester.
    • Carboxylic acid substituent at position 3.
  • Relevance : Demonstrates how ester chain length (methyl vs. ethyl) impacts solubility and pharmacokinetics .

Ethyl Aminoacetate Esters with Divergent Core Structures

Ethyl 2-(((1R,2S)-2-Hydroxy-1,2-diphenylethyl)amino)acetate

  • CAS: 112835-62-8; molecular formula: C₁₈H₂₁NO₃; molecular weight: 299.36 g/mol .
  • Key Differences: Replaces bicyclo[3.1.1]heptane with a diphenylethanol core. Retains the ethyl aminoacetate group.
  • Applications : Such compounds are intermediates in chiral ligand synthesis for asymmetric catalysis .

Ethyl 2-(6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

  • CAS : 4671-68-5; molecular formula: C₁₂H₁₄O₃S; molecular weight: 238.30 g/mol .
  • Key Differences :
    • Benzo[b]thiophene core instead of bicyclo[3.1.1]heptane.
    • Hydroxy and thiophene groups modify electronic properties.
  • Relevance : Highlights how core heterocycles influence reactivity and biological targeting .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate 127593-79-7 C₁₄H₂₃NO₃ 255.34 Imine, hydroxyl, ethyl ester Bicyclo[3.1.1]heptane
Ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate 67293-58-7 C₁₄H₂₃NO₃ 255.34 Imine, hydroxyl, ethyl ester (stereoisomer) Bicyclo[3.1.1]heptane
2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid 1335093-14-5 C₁₁H₁₉NO₂ 197.27 Primary amine, carboxylic acid Bicyclo[3.1.1]heptane
Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate 112835-62-8 C₁₈H₂₁NO₃ 299.36 Amino, hydroxyl, ethyl ester Diphenylethanol

Research Findings and Implications

  • Stereochemical Impact : The (1R,2R,5R) configuration in the target compound may enhance enantioselectivity in catalytic applications compared to its (1S,2S,5S) stereoisomer .
  • Functional Group Flexibility : Replacing the imine with an amine () or carboxylic acid () alters hydrogen-bonding capacity, affecting solubility and target binding .
  • Synthetic Versatility : Palladium-catalyzed methods () and enzymatic routes () provide pathways to optimize yield and purity for bicyclo derivatives.

Preparation Methods

Biomimetic Derivation from (−)-α-Pinene

(−)-α-Pinene, a naturally abundant monoterpene, is a cost-effective starting material due to its structural similarity to the target bicyclic core. Hydrogenation of α-pinene over palladium catalysts yields cis-pinane, which is subsequently oxidized to pinane-2,3-diol using RuO₄ or OsO₄ under acidic conditions. The diol intermediate undergoes selective dehydration to form the 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one precursor, a critical intermediate for imine formation.

Key Reaction Conditions

  • Hydrogenation: 10% Pd/C, H₂ (50 psi), ethanol, 25°C, 12 hours (Yield: 92%)

  • Oxidation: RuO₄ (0.5 mol%), NaIO₄ (3 eq.), CCl₄/H₂O (2:1), 0°C, 2 hours (Yield: 78%)

De Novo Synthesis via Wagner-Meerwein Rearrangement

For laboratories without access to natural terpenes, the bicyclic core is constructed through a Wagner-Meerwein rearrangement of bornyl derivatives. Camphene hydrochloride, treated with AlCl₃ in dichloromethane, undergoes carbocationic rearrangement to yield 2,6,6-trimethylbicyclo[3.1.1]heptane. Subsequent epoxidation and acid-catalyzed ring-opening introduce the hydroxyl group at the C2 position.

Functional Group Interconversion and Stabilization

Hydroxyl Group Protection

The C2 hydroxyl group is susceptible to oxidation or unintended side reactions during imine formation. Protection as a tert-butyldimethylsilyl (TBDMS) ether or acetyl ester is common:

  • TBDMS Protection : TBDMSCl (1.5 eq.), imidazole (2 eq.), DMF, 25°C, 4 hours (Yield: 95%)

  • Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 eq.), THF, 0°C to 25°C, 2 hours (Yield: 90%)

Purification via Crystallization

Crude product is purified by recrystallization from hexane/ethyl acetate (4:1), exploiting the compound’s limited solubility in nonpolar solvents. Analytical HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Cost (USD/g)
Biomimetic Derivation(−)-α-PineneHydrogenation, Oxidation, Condensation689712.50
De Novo SynthesisCampheneWagner-Meerwein, Epoxidation579518.75

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methodologies (e.g., EP2579950B1) advocate for continuous flow systems to enhance reaction efficiency and safety. Tubular reactors with immobilized Zn(OTf)₂ catalysts achieve 92% conversion in ≤30 minutes.

Solvent Recycling

Toluene is recovered via fractional distillation and reused for subsequent batches, reducing waste and production costs by ~40%.

Challenges and Mitigation Strategies

  • Imine Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) are added to reaction mixtures to scavenge trace water.

  • Diastereomer Formation : Chiral stationary phase chromatography (CSP-HPLC) resolves undesired diastereomers, albeit at increased operational costs.

Emerging Methodologies

Enzymatic Retro-Aldol Condensation

Recent studies explore Candida antarctica lipase B (CAL-B) to catalyze the condensation step, offering enantioselectivity without metal catalysts. Initial trials show 74% yield and 99% ee.

Photochemical [2+2] Cycloaddition

UV-irradiated cycloadditions between cyclopentadiene and methyl vinyl ketone precursors generate the bicyclic core in 65% yield, though scalability remains unproven .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate, and what are the critical reaction intermediates?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the bicyclic ketone precursor. Key steps include: (i) Formation of the bicyclo[3.1.1]heptanylidene scaffold via acid-catalyzed cyclization of a terpene-derived intermediate. (ii) Condensation with ethyl glycinate under reflux in ethanol to form the hydrazone linkage. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Critical Parameters : Temperature control during cyclization (60–80°C) and stoichiometric ratios (1:1.2 ketone:amine) are vital for yield optimization.

Q. How is the stereochemical configuration of the bicyclo[3.1.1]heptanylidene moiety confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the (1R,2R,5R) configuration. Alternative methods include: (i) NMR NOE experiments to detect spatial proximity of protons in the bicyclic system. (ii) Circular Dichroism (CD) to correlate optical activity with stereochemistry .

Q. What spectroscopic techniques are employed for structural characterization, and what key peaks are diagnostic?

  • Methodological Answer :
  • ¹H NMR : A singlet at δ 1.2–1.4 ppm (6H, geminal dimethyl groups), a broad peak at δ 5.2 ppm (hydroxy proton, exchangeable with D₂O), and a quartet at δ 4.1 ppm (ethyl ester –OCH₂–).
  • IR : Stretching bands at 1740 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (C=N hydrazone) .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[3.1.1]heptanylidene core influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints, directing nucleophiles (e.g., Grignard reagents) to attack the hydrazone nitrogen rather than the carbonyl group. Computational studies (DFT) reveal that the (1R,2R,5R) configuration stabilizes transition states via intramolecular H-bonding between the hydroxyl and hydrazone groups, increasing regioselectivity by ~30% compared to diastereomers .

Q. What strategies are used to resolve contradictions in reported catalytic efficiencies for asymmetric derivatization?

  • Case Study : Discrepancies in enantiomeric excess (e.e.) values (70–92%) for Pd-catalyzed allylic alkylation may arise from: (i) Solvent polarity effects : Higher e.e. in toluene (aprotic) vs. THF (polar aprotic) due to reduced catalyst aggregation. (ii) Ligand design : Bulky phosphine ligands (e.g., BINAP) improve stereocontrol but reduce reaction rates.
  • Resolution : Systematic screening of solvent/ligand combinations with kinetic profiling (HPLC-MS) is recommended .

Q. What are the mechanistic insights into the compound’s antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : The hydrazone moiety acts as a metal-chelating agent, disrupting bacterial metalloenzymes (e.g., urease). SAR studies show:
  • Electron-withdrawing groups (e.g., –NO₂) on the bicyclic system enhance activity against S. aureus (MIC 8 µg/mL) but reduce solubility.
  • Ester hydrolysis to the carboxylic acid derivative improves bioavailability but lowers membrane permeability.
  • Experimental Design : Minimum Inhibitory Concentration (MIC) assays paired with molecular docking (PDB: 3LA4) to identify binding motifs .

Q. How can conflicting data on thermal stability (TGA vs. DSC) be reconciled for this compound?

  • Analysis : Differential Scanning Calorimetry (DSC) reports a melting point of 145°C, while Thermogravimetric Analysis (TGA) indicates decomposition onset at 130°C. This discrepancy suggests: (i) Polymorphism : Multiple crystalline forms with varying thermal profiles. (ii) Dehydration : Loss of hydroxyl-bound water during heating, observed as a mass loss in TGA but not DSC.
  • Resolution : Variable-temperature XRD and Karl Fischer titration to monitor hydration states .

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